
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of an amino group, a nitro group, and a phenol group, along with a 1,1-dimethylbutyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol typically involves the nitration of a suitable precursor, followed by the introduction of the amino group and the 1,1-dimethylbutyl substituent. One common method involves the nitration of 4-(1,1-dimethylbutyl)phenol using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to reduction conditions to introduce the amino group, typically using reagents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the phenol group.
Reduction: Common reducing agents include tin(II) chloride, iron powder, and catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorosulfonic acid, or acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: It can be explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and nitro groups can influence its binding affinity and specificity for these targets. Additionally, the phenol group can participate in redox reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(1,1-dimethylbutyl)phenol: Lacks the nitro group, which may result in different chemical and biological properties.
4-(1,1-Dimethylbutyl)-6-nitrophenol:
2-Amino-6-nitrophenol: Lacks the 1,1-dimethylbutyl substituent, which can influence its solubility and interaction with other molecules.
Uniqueness
2-Amino-4-(1,1-dimethylbutyl)-6-nitrophenol is unique due to the combination of its functional groups and substituents. The presence of both the amino and nitro groups, along with the 1,1-dimethylbutyl substituent, provides a distinct chemical profile that can be leveraged for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
2-amino-4-(2-methylpentan-2-yl)-6-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-4-5-12(2,3)8-6-9(13)11(15)10(7-8)14(16)17/h6-7,15H,4-5,13H2,1-3H3 |
Clé InChI |
OTGMZOJLXXCKBG-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Phenylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11868627.png)

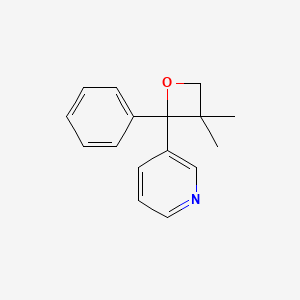
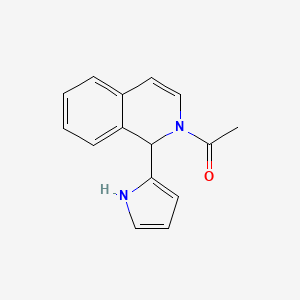



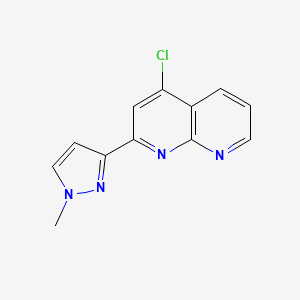
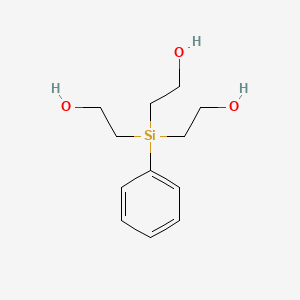
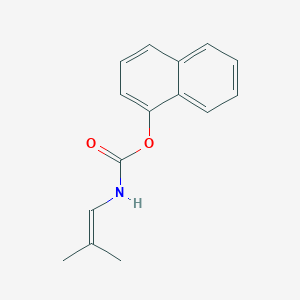
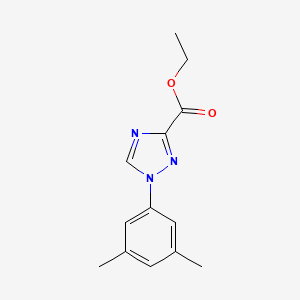
![1-Methyl-2-phenyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11868685.png)

